

Improving the solubility of Morpholine-4-carboxamide for in vitro assays

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Compound of Interest

Compound Name: Morpholine-4-carboxamide

Cat. No.: B177924

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Technical Support Center: Morpholine-4-carboxamide

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with **Morpholine-4-carboxamide** in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of Morpholine-4-carboxamide?

Morpholine-4-carboxamide is a chemical compound featuring a morpholine ring attached to a carboxamide group.^[1] Its key properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[1][2]
Molecular Weight	~130.15 g/mol	[1][2]
Appearance	White to light yellow solid	[3]
Melting Point	128 °C	[2]
Storage Temperature	2°C - 8°C or 10°C - 25°C	[2][3]

Q2: I'm starting a new experiment. What is the recommended first step for dissolving Morpholine-4-carboxamide for an aqueous in vitro assay?

The standard and most recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds.^[4] This concentrated stock can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.

Q3: What are the primary methods to improve the solubility of a compound like Morpholine-4-carboxamide if it precipitates in my assay?

When a compound has poor aqueous solubility, several techniques can be employed. The most common and effective methods for in vitro settings are:

- Using Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of nonpolar molecules.^[5]
- pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.^{[6][7]} Since **Morpholine-4-carboxamide** contains a basic morpholine ring, pH adjustment is a highly relevant strategy.^[8]
- Employing Solubilizing Excipients: Agents like cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.^{[9][10]}

Q4: What is the maximum concentration of DMSO permissible in a cell-based assay?

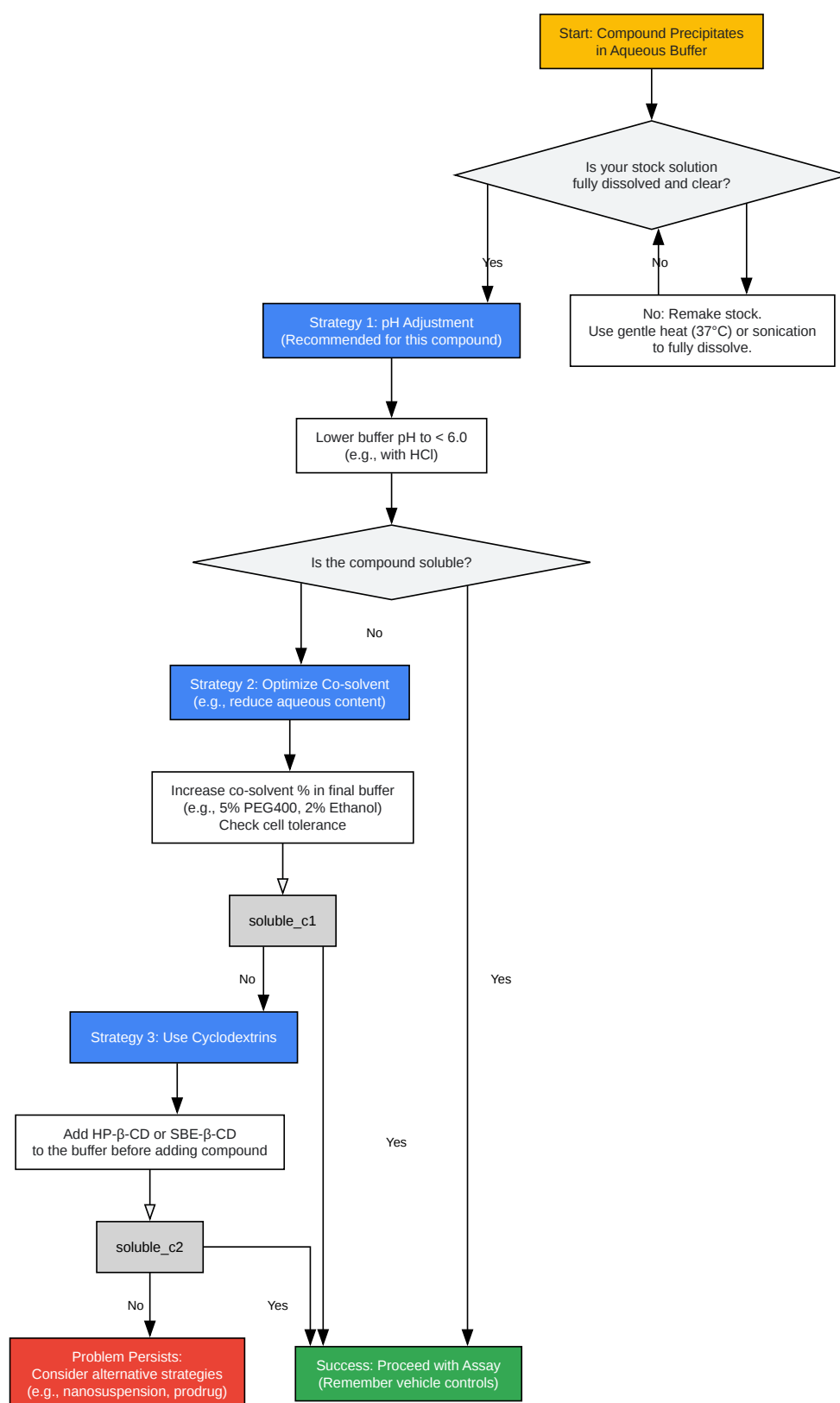
High concentrations of DMSO can be cytotoxic.^[11] While the tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Some sensitive cell lines may even require concentrations below 0.1%. It is critical to always include a "vehicle control" in your experiments—this is a control group treated

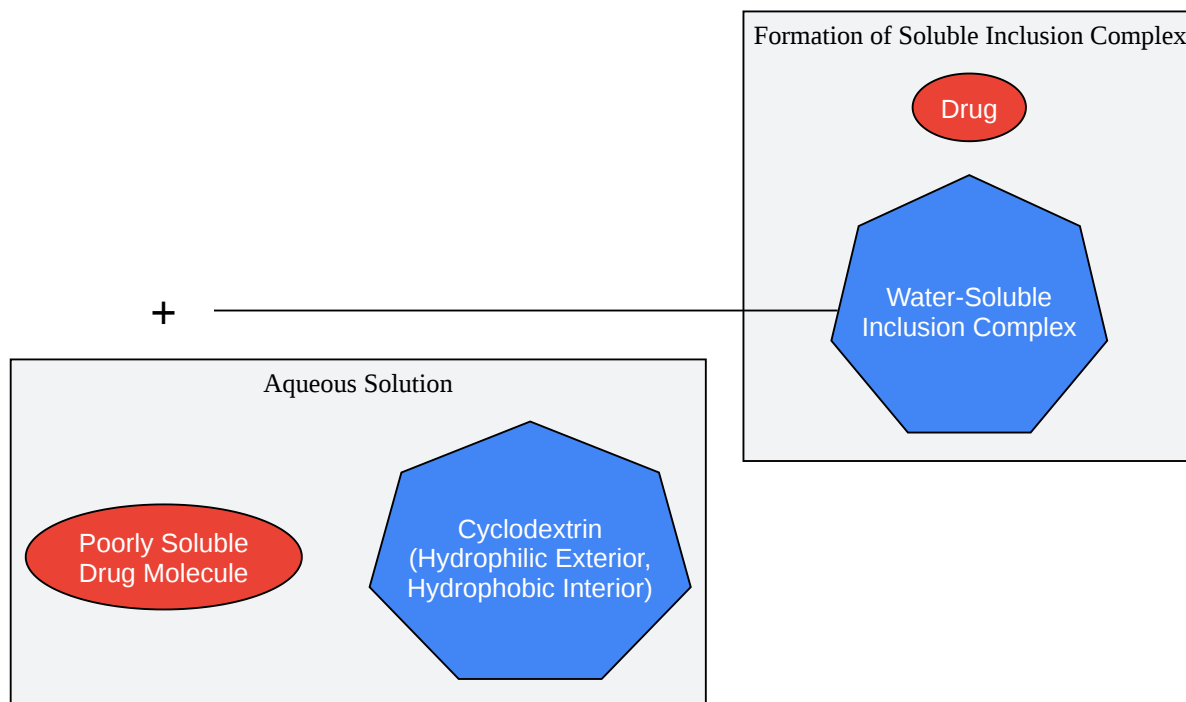
with the same final concentration of DMSO (or other solvents) as your test groups, but without the compound.^[11] This ensures that any observed effects are due to the compound itself and not the solvent.

Troubleshooting Guide: Solubility Issues

Issue: My Morpholine-4-carboxamide precipitates out of solution when I dilute my concentrated DMSO stock into my aqueous assay buffer.

This is a common challenge for compounds with low aqueous solubility. Below is a step-by-step troubleshooting workflow to address this issue.





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